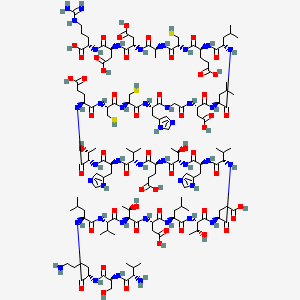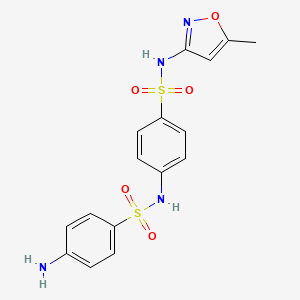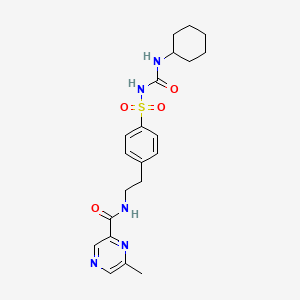
3-(3-Hydroxyprop-1-YN-1-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxyprop-1-YN-1-YL)phenol is an organic compound with the molecular formula C9H8O2 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with a propynyl group (-C≡C-CH2OH) at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the propargyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxo-1-propyn-1-yl)phenol.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond, leading to the formation of 3-(3-hydroxy-1-propen-1-yl)phenol or 3-(3-hydroxypropyl)phenol, respectively.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3-oxo-1-propyn-1-yl)phenol
Reduction: 3-(3-hydroxy-1-propen-1-yl)phenol, 3-(3-hydroxypropyl)phenol
Substitution: Various esters or ethers of this compound
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxyprop-1-YN-1-YL)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpropanol: Similar in structure but lacks the triple bond and hydroxyl group on the propynyl chain.
4-(3-Hydroxy-1-propyn-1-yl)phenol: An isomer with the hydroxyl group at the para position.
3-(3-Hydroxy-1-propen-1-yl)phenol: A reduced form with a double bond instead of a triple bond.
Uniqueness
3-(3-Hydroxyprop-1-YN-1-YL)phenol is unique due to the presence of both a hydroxyl group and a propynyl group on the benzene ring
Eigenschaften
CAS-Nummer |
151057-25-9 |
|---|---|
Molekularformel |
C9H8O2 |
Molekulargewicht |
148.161 |
IUPAC-Name |
3-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,6H2 |
InChI-Schlüssel |
UDKDMAHGRXEFFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C#CCO |
Synonyme |
Phenol, 3-(3-hydroxy-1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)








